molecular formula C21H15NO5 B11074360 2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester

2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester

Cat. No.: B11074360
M. Wt: 361.3 g/mol
InChI Key: PANHDDUXYYQHLU-UHFFFAOYSA-N
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Description

2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes an anthracene moiety and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE typically involves the following steps:

    Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dioxo-9,10-dihydroanthracene.

    Amination: The oxidized anthracene is then reacted with an appropriate amine to introduce the amino group.

    Esterification: The aminoanthracene derivative is finally esterified with 2-furoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: A more modern approach that allows for continuous production and can be more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the dioxo groups to dihydroxy groups.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation Products: Further oxidized anthracene derivatives.

    Reduction Products: Dihydroxyanthracene derivatives.

    Substitution Products: Acylated or alkylated aminoanthracene derivatives.

Scientific Research Applications

2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene: A precursor in the synthesis of the target compound.

    2-Furoic Acid: Used in the esterification step.

    Anthracene Derivatives:

Uniqueness

2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 2-FUROATE is unique due to its combined anthracene and furoate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-1-yl)amino]ethyl furan-2-carboxylate

InChI

InChI=1S/C21H15NO5/c23-19-13-5-1-2-6-14(13)20(24)18-15(19)7-3-8-16(18)22-10-12-27-21(25)17-9-4-11-26-17/h1-9,11,22H,10,12H2

InChI Key

PANHDDUXYYQHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOC(=O)C4=CC=CO4

Origin of Product

United States

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